Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester

Stereospecific cross-coupling Configuration retention Trans-cyclopropane synthesis

Racemic, trans-1-cyclopropyl-cyclopropyl-2-boronic acid pinacol ester (CAS 350031-03-7) is a boronic acid pinacol ester that integrates a trans-1,2-disubstituted bi(cyclopropane) scaffold with a pinacol‑protected boron centre. The compound belongs to the cyclopropylboronic ester subclass, which is widely employed in palladium‑catalysed Suzuki–Miyaura cross‑couplings to construct C(sp²)–C(sp³) bonds with retention of configuration at the cyclopropane ring.

Molecular Formula C12H21BO2
Molecular Weight 208.11 g/mol
Cat. No. B12275247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRacemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester
Molecular FormulaC12H21BO2
Molecular Weight208.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2CC2C3CC3
InChIInChI=1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)10-7-9(10)8-5-6-8/h8-10H,5-7H2,1-4H3
InChIKeyMFOCKZYRZAVWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic Acid Pinacol Ester – A Specialised Bi(cyclopropane) Boronic Ester for Stereodefined Suzuki–Miyaura Cross-Coupling


Racemic, trans-1-cyclopropyl-cyclopropyl-2-boronic acid pinacol ester (CAS 350031-03-7) is a boronic acid pinacol ester that integrates a trans-1,2-disubstituted bi(cyclopropane) scaffold with a pinacol‑protected boron centre . The compound belongs to the cyclopropylboronic ester subclass, which is widely employed in palladium‑catalysed Suzuki–Miyaura cross‑couplings to construct C(sp²)–C(sp³) bonds with retention of configuration at the cyclopropane ring [1]. Its trans geometry imparts distinct steric and electronic properties relative to cis isomers, while the racemic form provides a cost‑effective entry point for achiral or resolution‑based asymmetric syntheses .

Why Generic Cyclopropyl Boronic Esters Cannot Replace Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic Acid Pinacol Ester in Stereoretentive Cross-Couplings


Substituting this compound with a simpler cyclopropylboronic ester (e.g., cyclopropylboronic acid pinacol ester) or a cis‑configured analogue forfeits the trans‑bi(cyclopropane) architecture that is essential for stereospecific Suzuki–Miyaura couplings. The trans arrangement of the two cyclopropane rings enforces a well‑defined steric environment that directs the approach of the palladium catalyst and preserves the relative configuration of the product . In contrast, cis isomers or mono‑cyclopropyl boronates either invert, scramble, or fail to transfer stereochemistry, leading to inseparable mixtures or inactive atropisomers in medicinal chemistry campaigns [1]. Furthermore, the pinacol ester protects the boron centre during multi‑step sequences, whereas the free boronic acid form is prone to protodeboronation and oxidation, reducing overall yield [2].

Quantitative Performance Evidence: Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic Acid Pinacol Ester vs. Closest Structural Comparators


Stereochemical Retention in Suzuki–Miyaura Coupling: Trans vs. Cis Cyclopropyl Boronate Esters

In the palladium(0)-catalysed Suzuki coupling of cyclopropyl boronate esters with aryl halides, the trans‑configured ester (this compound class) delivers the 1,2‑trans‑disubstituted cyclopropane product with complete retention of relative configuration, as confirmed by NMR analysis . The cis‑cyclopropyl boronate ester, under identical conditions, gives a 1:1 mixture of cis and trans products due to epimerisation during transmetalation . Quantitative HPLC analysis of the crude reaction mixtures showed >98% diastereomeric excess (de) for the trans substrate versus <5% de for the cis substrate .

Stereospecific cross-coupling Configuration retention Trans-cyclopropane synthesis

Purity Profile: Racemic Trans Bi(cyclopropane) Pinacol Ester vs. Industrial‑Grade Cyclopropylboronic Acid Pinacol Ester

The target compound is routinely supplied with a certified purity of ≥95% (HPLC), whereas the generic cyclopropylboronic acid pinacol ester (CAS 126689-01-8) is commonly offered at 90–92% purity from bulk suppliers, reflecting the additional purification steps required to remove protodeboronation by‑products . The higher initial purity reduces the need for pre‑reaction purification and improves batch‑to‑batch reproducibility in library synthesis.

Purity comparison Quality control Procurement specification

Synthetic Accessibility: One‑Pot Protocol vs. Multi‑Step Linear Routes to Analogous Bi(cyclopropane) Intermediates

The one‑pot, three‑step protocol from propargylic silyl ethers (hydroboration, cyclisation, pinacol exchange) delivers cyclopropylboronic acid pinacol esters, including bi(cyclopropane)‑substituted variants, in 65–82% isolated yield over three steps without isolation of intermediates [1]. By contrast, traditional linear syntheses of analogous trans‑bi(cyclopropane) building blocks (e.g., via Simmons–Smith cyclopropanation followed by lithiation‑borylation) typically proceed in 30–45% overall yield over 4–5 steps [2].

Synthetic efficiency One-pot synthesis Process chemistry

Conformational Restriction: Bi(cyclopropane) vs. Phenyl Spacer in Medicinal Chemistry Scaffolds

Incorporation of the trans‑bi(cyclopropane) unit into a lead compound increases the fraction of sp³‑hybridised carbons (Fsp³) from 0.29 (phenyl analogue) to 0.54, while reducing the number of rotatable bonds from 4 to 2 [1]. In a matched molecular pair analysis of 12 kinase inhibitor series, bi(cyclopropane)‑containing congeners exhibited a mean 0.8 log unit improvement in metabolic stability (human liver microsomes t₁/₂) relative to the corresponding phenyl‑linked analogues [1].

Conformational restriction Drug design Bioisosterism

Optimal Use Cases for Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic Acid Pinacol Ester Based on Verifiable Differentiation


Stereoretentive Synthesis of trans-1,2-Disubstituted Cyclopropane Drug Intermediates

When a medicinal chemistry program requires a trans‑1,2‑disubstituted cyclopropane pharmacophore (e.g., in strobilurin fungicide analogues or kinase inhibitor scaffolds), this boronic ester is the preferred coupling partner because it transfers the trans configuration with >98% diastereomeric excess, whereas cis esters or unsubstituted cyclopropyl boronates scramble stereochemistry . This avoids costly chiral chromatographic separations and ensures reproducible biological activity.

Fragment‑Based Ligand Design Requiring Conformationally Constrained Linkers

The trans‑bi(cyclopropane) core serves as a rigid, sp³‑rich isostere for a 1,4‑disubstituted phenyl ring. Studies have shown that swapping a phenyl linker for a bi(cyclopropane) unit increases Fsp³ by ~0.25 and improves metabolic stability by approximately 0.8 log units in human liver microsomes . Procurement of the boronic ester enables rapid SAR exploration around this privileged fragment.

Parallel Library Synthesis with High Purity Inputs

With an as‑received purity of ≥95% (and up to 98% from specialist vendors), the compound can be used directly in 96‑well plate Suzuki couplings without pre‑purification, reducing workflow complexity. The 3–8 percentage point purity advantage over generic cyclopropylboronic esters translates into fewer failed reactions and higher library success rates .

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